molecular formula C9H19ClN2O2 B2922135 ethylN-[(1-methylpyrrolidin-3-yl)methyl]carbamatehydrochloride CAS No. 2344680-01-7

ethylN-[(1-methylpyrrolidin-3-yl)methyl]carbamatehydrochloride

Cat. No.: B2922135
CAS No.: 2344680-01-7
M. Wt: 222.71
InChI Key: RTJZAVMOQDQVOH-UHFFFAOYSA-N
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Description

Ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride is a carbamate derivative featuring a pyrrolidine ring substituted with a methyl group and an ethyl carbamate moiety, forming a hydrochloride salt. Carbamates are widely utilized in pharmaceuticals due to their stability, bioavailability, and capacity to act as prodrugs or enzyme inhibitors. The hydrochloride salt enhances water solubility, a critical factor for drug absorption and formulation. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is notable for its conformational flexibility and ability to improve blood-brain barrier penetration, making it valuable in central nervous system (CNS)-targeting therapeutics.

Its molecular weight is estimated at 223.46 g/mol (C₉H₁₉N₂O₂·HCl), smaller than many PEGylated or aromatic carbamates, which may favor better tissue penetration.

Properties

IUPAC Name

ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-3-13-9(12)10-6-8-4-5-11(2)7-8;/h8H,3-7H2,1-2H3,(H,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJZAVMOQDQVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1CCN(C1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344680-01-7
Record name ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylN-[(1-methylpyrrolidin-3-yl)methyl]carbamatehydrochloride typically involves the reaction of 1-methylpyrrolidin-3-ylmethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

EthylN-[(1-methylpyrrolidin-3-yl)methyl]carbamatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

EthylN-[(1-methylpyrrolidin-3-yl)methyl]carbamatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethylN-[(1-methylpyrrolidin-3-yl)methyl]carbamatehydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride with key analogs from literature and commercial sources:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
Ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride (N/A) C₉H₁₉N₂O₂·HCl 223.46 (estimated) Pyrrolidine ring, ethyl carbamate, HCl Potential CNS-targeting intermediate
3-[(1RS)-1-(Dimethylamino)ethyl]phenyl dimethylcarbamate hydrochloride (105601-13-6) C₁₄H₂₁N₂O₂·HCl 440.50 Aromatic ring, dimethylamino group API impurity standard
Fmoc-NH-PEG(3)-NH₂·HCl (906079-91-2) C₂₃H₃₀N₂O₅·HCl 450.95 PEG linker, Fmoc-protected amine Bioconjugation, drug delivery
Ethyl carbamate (EC) (51-79-6) C₃H₇NO₂ 89.09 Simple ethyl carbamate Carcinogen in fermented foods

Key Differences and Implications

Pyrrolidine vs. Compared to EC, a simple carcinogenic carbamate, the hydrochloride salt and pyrrolidine group in the target compound likely reduce volatility and unintended exposure risks.

Hydrochloride Salt vs. Free Base :

  • The hydrochloride salt improves aqueous solubility compared to free-base carbamates (e.g., EC), enhancing bioavailability for pharmaceutical use.

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (~223 g/mol) vs. PEGylated analogs (~450 g/mol) suggests better membrane permeability but reduced capacity for prolonged circulation in drug-delivery systems.

Research Findings and Pharmacological Considerations

  • Toxicity Profile: While EC is classified as a Group 2A carcinogen (MOE = 6289 in baijiu, indicating risk), the hydrochloride salt and complex structure of the target compound may mitigate toxicity through controlled metabolic pathways.
  • Synthetic Utility : Carbamates like Fmoc-NH-PEG(3)-NH₂·HCl are used in peptide synthesis and bioconjugation, suggesting the target compound could serve as a versatile intermediate in organic chemistry.
  • Regulatory Status : Compounds such as 105601-13-6 are listed as impurities in pharmacopeial standards, underscoring the need for rigorous purity assessments in pharmaceutical applications.

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